molecular formula C22H13ClF3N5O2 B10933080 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10933080
M. Wt: 471.8 g/mol
InChI Key: OWCKTEURJBKYSI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core, further linked to an oxadiazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting 4-methoxyphenylhydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring, followed by cyclization with a suitable reagent to form the pyrimidine ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the oxadiazole ring: This step involves the reaction of the intermediate compound with a nitrile oxide, which can be generated in situ from a suitable precursor such as a hydroximoyl chloride.

    Attachment of the chlorophenyl group: The final step involves the coupling of the chlorophenyl group to the oxadiazole ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

3-(4-chlorophenyl)-5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may impart biological activity such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

    Biological Research: The compound can be used as a molecular probe to study biological processes, such as enzyme activity or receptor binding, due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis or as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. For example:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.

    Ion Channel Modulation: The compound may interact with ion channels, altering their permeability and affecting ion flux across cell membranes.

Comparison with Similar Compounds

3-(4-chlorophenyl)-5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Lacks the pyrazolo[1,5-a]pyrimidine core and trifluoromethyl group, which may result in different chemical and biological properties.

    5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the oxadiazole ring and chlorophenyl group, which may affect its stability and reactivity.

    3-(4-chlorophenyl)-1,2,4-oxadiazole: Lacks both the pyrazolo[1,5-a]pyrimidine core and the methoxyphenyl group, leading to different electronic and steric properties.

The unique combination of functional groups in 3-(4-chlorophenyl)-5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H13ClF3N5O2

Molecular Weight

471.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H13ClF3N5O2/c1-32-15-8-4-12(5-9-15)16-10-18(22(24,25)26)31-19(27-16)11-17(29-31)21-28-20(30-33-21)13-2-6-14(23)7-3-13/h2-11H,1H3

InChI Key

OWCKTEURJBKYSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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